molecular formula C9H9Cl2N B11900237 (R)-4,5-Dichloro-2,3-dihydro-1H-inden-1-amine

(R)-4,5-Dichloro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B11900237
M. Wt: 202.08 g/mol
InChI Key: XERJYFHLXFCWRN-MRVPVSSYSA-N
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Description

®-4,5-Dichloro-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with potential applications in various fields of chemistry and pharmacology. The compound features a bicyclic structure with two chlorine atoms and an amine group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,5-Dichloro-2,3-dihydro-1H-inden-1-amine typically involves the reduction of a corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of 4,5-dichloro-2,3-dihydro-1H-inden-1-one using a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction is usually carried out under mild conditions with hydrogen gas and a suitable solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of ®-4,5-Dichloro-2,3-dihydro-1H-inden-1-amine may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced chiral catalysts can enhance the efficiency and yield of the desired enantiomer. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

®-4,5-Dichloro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like sodium hydroxide or alkyl halides can be used in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or alkyl derivatives.

Scientific Research Applications

®-4,5-Dichloro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its pharmacological properties, including potential use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4,5-Dichloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-4,5-Dichloro-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound with different chiral properties.

    4,5-Dichloro-1H-indene: A related compound lacking the amine group.

    2,3-Dihydro-1H-inden-1-amine: A similar compound without the chlorine atoms.

Uniqueness

®-4,5-Dichloro-2,3-dihydro-1H-inden-1-amine is unique due to its specific chiral configuration and the presence of both chlorine atoms and an amine group. This combination of features makes it a valuable compound for stereoselective synthesis and mechanistic studies in various fields of research.

Properties

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

(1R)-4,5-dichloro-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C9H9Cl2N/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3,8H,2,4,12H2/t8-/m1/s1

InChI Key

XERJYFHLXFCWRN-MRVPVSSYSA-N

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CC(=C2Cl)Cl

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2Cl)Cl

Origin of Product

United States

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